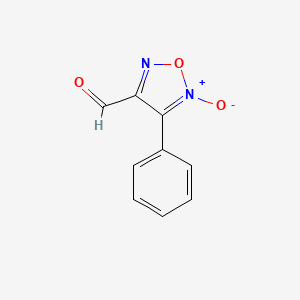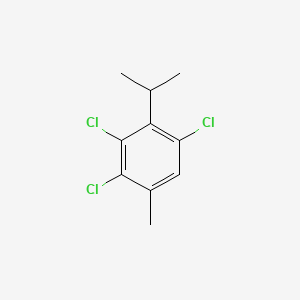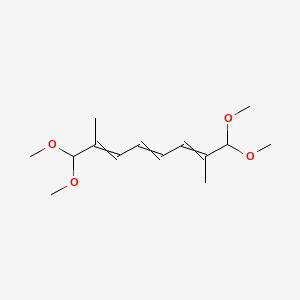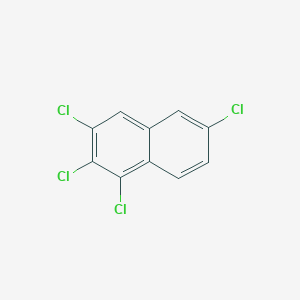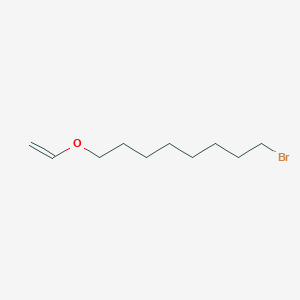
1-Butyl-1-methylpiperazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-methylpiperazin-1-ium iodide is a chemical compound that belongs to the class of piperazinium salts It is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atoms of the piperazine ring, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperazin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butylpiperazine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
1-Butylpiperazine+Methyl iodide→1-Butyl-1-methylpiperazin-1-ium iodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-methylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-butyl-1-methylpiperazin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced derivatives of the piperazine ring.
Applications De Recherche Scientifique
1-Butyl-1-methylpiperazin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-butyl-1-methylpiperazin-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Butyl-1-methylpiperazin-1-ium iodide can be compared with other similar compounds such as:
- 1-Butyl-1-methylpiperazin-1-ium chloride
- 1-Butyl-1-methylpiperazin-1-ium bromide
- 1-Butyl-1-methylpiperazin-1-ium hydroxide
Uniqueness: The iodide ion in this compound imparts unique properties such as higher reactivity in nucleophilic substitution reactions compared to its chloride or bromide counterparts. Additionally, the iodide ion can influence the solubility and stability of the compound in different solvents.
Propriétés
Numéro CAS |
129825-30-5 |
|---|---|
Formule moléculaire |
C9H21IN2 |
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
1-butyl-1-methylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C9H21N2.HI/c1-3-4-7-11(2)8-5-10-6-9-11;/h10H,3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MOAVPDDUSXCAIL-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1(CCNCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


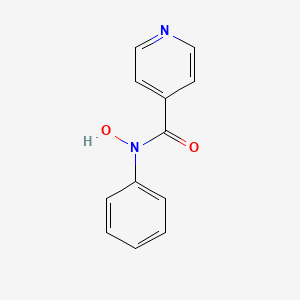
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)


![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)

![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
